5-(Aminomethyl)thiophene-2-sulfonamide hydrochloride
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Overview
Description
5-(Aminomethyl)thiophene-2-sulfonamide hydrochloride is a chemical compound with the molecular formula C5H8N2O2S2•HCl . It has a molecular weight of 228.72 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of 5-(Aminomethyl)thiophene-2-sulfonamide hydrochloride can be represented by the SMILES stringNCc1ccc(s1)S(N)(=O)=O
. The InChI code for this compound is 1S/C5H8N2O2S2.ClH/c6-3-4-1-2-5(10-4)11(7,8)9;/h1-2H,3,6H2,(H2,7,8,9);1H
. Physical And Chemical Properties Analysis
5-(Aminomethyl)thiophene-2-sulfonamide hydrochloride is a solid at room temperature . It should be stored in a refrigerator .Scientific Research Applications
Synthesis and Biological Activities
5-(Aminomethyl)thiophene-2-sulfonamide hydrochloride is a chemical compound with notable applications in scientific research, particularly in the synthesis of derivatives with potential biological activities. Its modifications and derivatives have been explored for various pharmacological and biochemical applications.
Cytotoxicity and Antitumor Activity
The chemical's derivatives have been synthesized and evaluated for cytotoxicity against various cancer cell lines, demonstrating potential antitumor activities. For instance, a study synthesized 5-aminomethyl-substituted 6-chloroselenopheno[3,2-b]thiophene-2-sulfonamides and tested their cytotoxicity against cell lines such as HT-1080 (human fibrosarcoma) and MCF-7 (human breast adenocarcinoma), highlighting the potential of these compounds in cancer research (Arsenyan, Rubina, & Domracheva, 2016).
Antibacterial and Antimicrobial Activities
Some derivatives have shown significant antibacterial and antimicrobial properties. A study on 5-guanylhydrazone/thiocyanato-6-arylimidazo[2,1-b]-1,3, 4-thiadiazole-2-sulfonamide derivatives reported high degrees of antibacterial activity against Escherichia coli and Staphylococcus aureus, comparable to standard antibiotics (Gadad, Mahajanshetti, Nimbalkar, & Raichurkar, 2000).
Carbonic Anhydrase Inhibition
The compound and its derivatives have been investigated for their inhibitory effects on carbonic anhydrase, an enzyme involved in various physiological processes. These studies have implications for the treatment of conditions like glaucoma and edema. For example, derivatives such as 5-substituted thieno[2,3-b]thiophene-2-sulfonamides have been prepared and evaluated for their topical ocular hypotensive activity, demonstrating the potential for glaucoma treatment (Prugh et al., 1991).
Enzyme Inhibition for Therapeutic Applications
Further research into the compound’s derivatives has explored their utility as enzyme inhibitors, offering a pathway to develop new therapeutic agents for various diseases, including cancer and bacterial infections. For instance, thiophene sulfonamide derivatives have been synthesized and shown to possess urease inhibition activity, indicating potential applications in treating diseases caused by urease-producing pathogens (Noreen et al., 2017).
Safety And Hazards
The compound has been classified as Acute Tox. 4 Oral - Aquatic Chronic 2 . The hazard statements associated with it are H302 - H411 . The precautionary statements are P264 - P270 - P273 - P301 + P312 - P391 - P501 . It is recommended to handle this compound with care, following all safety guidelines.
properties
IUPAC Name |
5-(aminomethyl)thiophene-2-sulfonamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2S2.ClH/c6-3-4-1-2-5(10-4)11(7,8)9;/h1-2H,3,6H2,(H2,7,8,9);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDTPEVJYQUHLJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)S(=O)(=O)N)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Aminomethyl)thiophene-2-sulfonamide hydrochloride | |
CAS RN |
21151-36-0 |
Source
|
Record name | 5-(aminomethyl)thiophene-2-sulfonamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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